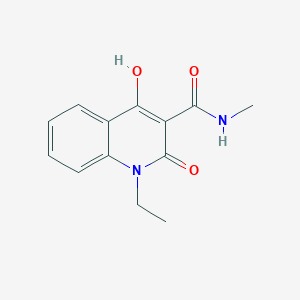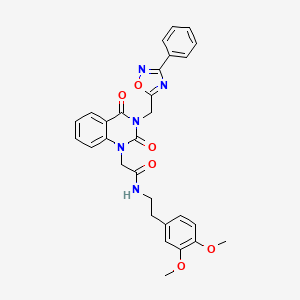![molecular formula C17H21N5 B14975568 N-cyclohexyl-N,3-dimethyl[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B14975568.png)
N-cyclohexyl-N,3-dimethyl[1,2,4]triazolo[4,3-c]quinazolin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-CYCLOHEXYL-N-METHYL-N-(3-METHYL[1,2,4]TRIAZOLO[4,3-C]QUINAZOLIN-5-YL)AMINE is a complex organic compound featuring a triazoloquinazoline core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-CYCLOHEXYL-N-METHYL-N-(3-METHYL[1,2,4]TRIAZOLO[4,3-C]QUINAZOLIN-5-YL)AMINE typically involves multiple steps:
Formation of the Triazoloquinazoline Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminobenzonitrile and hydrazine derivatives.
Substitution Reactions:
Industrial Production Methods: Industrial production may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the triazole ring.
Reduction: Reduction reactions can occur at the quinazoline core, potentially altering its electronic properties.
Substitution: The compound is prone to nucleophilic and electrophilic substitution reactions, especially at the methyl and cyclohexyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products:
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of partially or fully reduced triazoloquinazoline derivatives.
Substitution: Various substituted analogs depending on the reagents used.
Scientific Research Applications
N-CYCLOHEXYL-N-METHYL-N-(3-METHYL[1,2,4]TRIAZOLO[4,3-C]QUINAZOLIN-5-YL)AMINE has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to intercalate with DNA and inhibit cell proliferation.
Biological Studies: Used in studies exploring enzyme inhibition, particularly targeting kinases and other regulatory proteins.
Industrial Applications: Potential use in the development of new materials with specific electronic properties due to its unique structural features.
Mechanism of Action
The compound exerts its effects primarily through interaction with biological macromolecules:
Molecular Targets: It targets enzymes and receptors, particularly those involved in cell signaling pathways.
Pathways Involved: The compound can modulate pathways related to cell growth and apoptosis by binding to DNA and inhibiting key enzymes.
Comparison with Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline: Shares the triazoloquinazoline core but differs in substitution patterns.
Triazolo[4,3-a]pyrazine Derivatives: Similar heterocyclic structure with different biological activities.
Uniqueness: N-CYCLOHEXYL-N-METHYL-N-(3-METHYL[1,2,4]TRIAZOLO[4,3-C]QUINAZOLIN-5-YL)AMINE is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties, making it a valuable compound for targeted biological applications .
Properties
Molecular Formula |
C17H21N5 |
|---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
N-cyclohexyl-N,3-dimethyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine |
InChI |
InChI=1S/C17H21N5/c1-12-19-20-16-14-10-6-7-11-15(14)18-17(22(12)16)21(2)13-8-4-3-5-9-13/h6-7,10-11,13H,3-5,8-9H2,1-2H3 |
InChI Key |
RISLYKFUJPFZPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C(=NC3=CC=CC=C32)N(C)C4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2H-1,3-benzodioxol-5-yl)-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide](/img/structure/B14975490.png)
![N-[4-(Dimethylamino)phenyl]-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}acetamide](/img/structure/B14975492.png)
![N~4~-(2,4-dimethylphenyl)-N~6~-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B14975493.png)
![N-(3,5-Dimethylphenyl)-2-{[6-(2-acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}acetamide](/img/structure/B14975498.png)

![N-(2-chlorobenzyl)-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B14975504.png)
![N-(3,5-dimethoxyphenyl)-2-[1-(4-fluorophenyl)-3-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B14975508.png)
![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2,4-dinitrobenzamide](/img/structure/B14975537.png)
![N-(3-chlorophenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14975551.png)


![[5-(4-methoxyphenyl)-7-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl](3-methylphenyl)methanone](/img/structure/B14975564.png)
